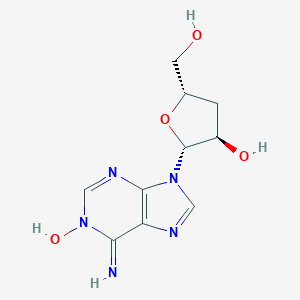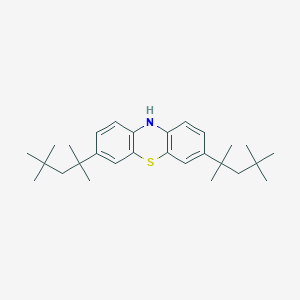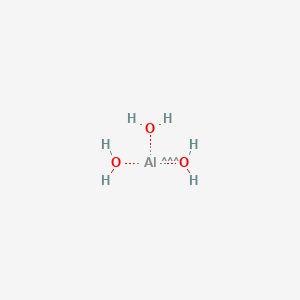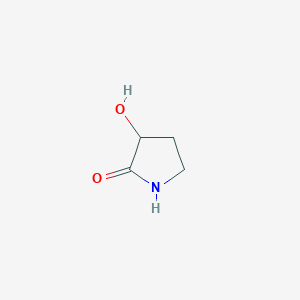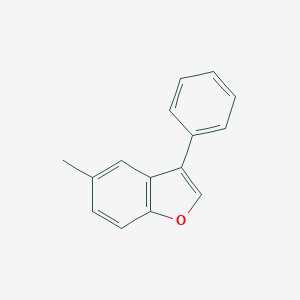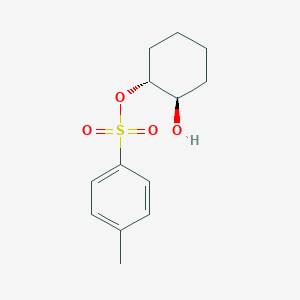
(1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate is a chemical compound with potential therapeutic applications. It is commonly known as HHC or HHC-4MBS and has been the subject of extensive scientific research in recent years.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate involves the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. It also acts on the endocannabinoid system by binding to the CB2 receptor, which is involved in the regulation of immune function and inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate can reduce inflammation and pain in animal models of arthritis, neuropathic pain, and multiple sclerosis. It has also been found to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. Furthermore, it has been shown to have a favorable safety profile with no significant toxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its ability to cross the blood-brain barrier and target the central nervous system. However, its limitations include the need for further studies to determine optimal dosages and treatment regimens, as well as its potential interactions with other drugs.
Zukünftige Richtungen
For (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate include the development of novel formulations for improved delivery and efficacy. In addition, further studies are needed to investigate its potential therapeutic applications in other diseases such as cancer and autoimmune disorders. Furthermore, research is needed to elucidate its mechanism of action and potential interactions with other drugs.
Conclusion:
In conclusion, (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate is a promising compound with potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, and neuroprotective properties make it a promising candidate for the treatment of diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. However, further studies are needed to determine optimal dosages and treatment regimens, as well as its potential interactions with other drugs.
Synthesemethoden
The synthesis of (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate involves the reaction of 4-methylbenzenesulfonyl chloride with (1R,2R)-2-hydroxycyclohexylamine in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain a white solid with a melting point of 118-120°C.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate has been studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. In addition, it has shown promise in the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
15051-90-8 |
|---|---|
Produktname |
(1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate |
Molekularformel |
C13H18O4S |
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
[(1R,2R)-2-hydroxycyclohexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h6-9,12-14H,2-5H2,1H3/t12-,13-/m1/s1 |
InChI-Schlüssel |
BIZMDVFWYSXYEJ-CHWSQXEVSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCCC[C@H]2O |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2O |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,8-Dichloropyrazino[2,3-d]pyridazine](/img/structure/B82115.png)
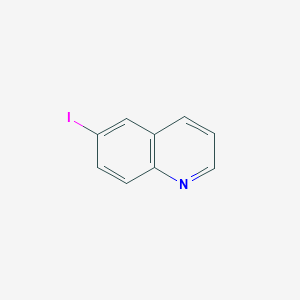
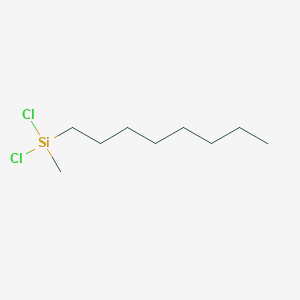
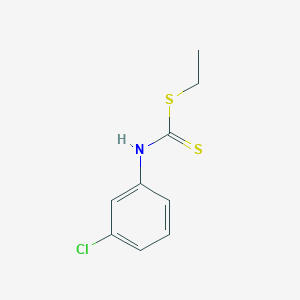
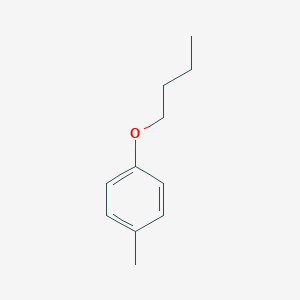
![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)

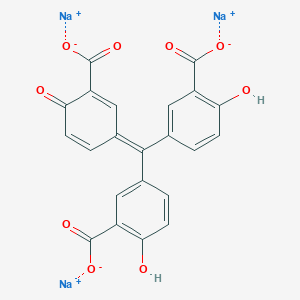
![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)
